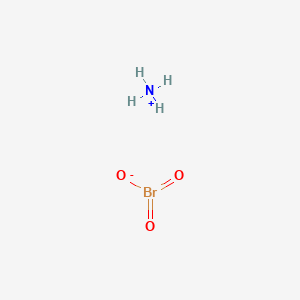
Ammonium bromate
Description
Ammonium bromate (NH₄BrO₃) is an inorganic compound composed of ammonium (NH₄⁺) and bromate (BrO₃⁻) ions.
Properties
CAS No. |
13843-59-9 |
|---|---|
Molecular Formula |
BrH4NO3 |
Molecular Weight |
145.94 g/mol |
IUPAC Name |
azanium;bromate |
InChI |
InChI=1S/BrHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |
InChI Key |
BEOODBYKENEKIC-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]Br(=O)=O |
Canonical SMILES |
[NH4+].[O-]Br(=O)=O |
Other CAS No. |
13843-59-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Bromate (NaBrO₃)
Potassium Bromate (KBrO₃)
Calcium Bromate (Ca(BrO₃)₂)
- Role: Less commonly referenced but noted as a bromate salt in chemical glossaries .
- Applications: Limited data, but inferred use in niche industrial oxidation processes.
Ammonium Bromate (NH₄BrO₃)
- Inferred Properties: Likely hygroscopic and water-soluble (similar to NaBrO₃ and KBrO₃).
- Safety : Reactivity concerns with ammonium compounds (e.g., friction/heat-induced decomposition) .
Comparative Data Table
| Property | This compound (NH₄BrO₃) | Sodium Bromate (NaBrO₃) | Potassium Bromate (KBrO₃) |
|---|---|---|---|
| Molecular Weight | ~145.94 g/mol (calculated) | 150.89 g/mol | 167.00 g/mol |
| Solubility (Water) | High (inferred) | 90.8 g/100 g (100°C) | 7.53 g/100 mL (25°C) |
| Oxidizing Strength | Strong | Very Strong | Strong |
| Primary Applications | Bromate mitigation | Organic synthesis | Food additive (historical) |
| Safety Concerns | Reactive with NH₄⁺ salts | Explosive reactions | Carcinogenic (2B) |
Analytical Methods and Regulatory Aspects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


